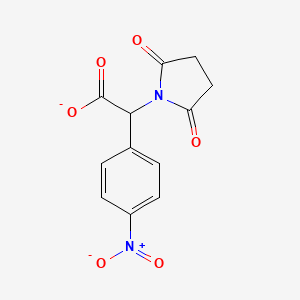
P-Nitrophenylacetic acid-osu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinimidyl-p-nitrophenylacetate is a chemical compound with the molecular formula C₁₂H₁₀N₂O₆ and a molecular weight of 278.22 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its ability to form stable amide bonds with primary amines, making it a valuable reagent for protein modification and labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Succinimidyl-p-nitrophenylacetate can be synthesized through the reaction of N-hydroxysuccinimide with p-nitrophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide at room temperature . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for succinimidyl-p-nitrophenylacetate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Succinimidyl-p-nitrophenylacetate primarily undergoes nucleophilic substitution reactions . The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, resulting in the formation of stable amide bonds . This reactivity makes it an excellent reagent for protein and peptide modification .
Common Reagents and Conditions
The most common reagents used with succinimidyl-p-nitrophenylacetate are primary amines, which react with the succinimidyl ester group under mild conditions, typically at room temperature and neutral to slightly basic pH . The reaction is often carried out in aqueous or organic solvents, depending on the solubility of the reactants .
Major Products Formed
The major products formed from the reaction of succinimidyl-p-nitrophenylacetate with primary amines are amide bonds, resulting in modified proteins or peptides . These modified biomolecules can then be used for various biochemical assays and studies .
Aplicaciones Científicas De Investigación
Succinimidyl-p-nitrophenylacetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of succinimidyl-p-nitrophenylacetate involves the formation of a covalent bond between the succinimidyl ester group and a primary amine . This reaction results in the formation of a stable amide bond, which can be used to link various biomolecules . The molecular targets are typically proteins or peptides with accessible primary amine groups .
Comparación Con Compuestos Similares
Similar Compounds
N-Succinimidyl 3,5-dinitrophenylacetate: Similar in structure but contains additional nitro groups, which can affect its reactivity and applications.
N-Succinimidyl 4-nitrophenylpropionate: Similar in structure but with a different alkyl chain length, which can influence its solubility and reactivity.
Uniqueness
Succinimidyl-p-nitrophenylacetate is unique due to its specific reactivity towards primary amines and its stability under various conditions . This makes it particularly useful for applications requiring stable and specific modifications of biomolecules .
Propiedades
Fórmula molecular |
C12H9N2O6- |
|---|---|
Peso molecular |
277.21 g/mol |
Nombre IUPAC |
2-(2,5-dioxopyrrolidin-1-yl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C12H10N2O6/c15-9-5-6-10(16)13(9)11(12(17)18)7-1-3-8(4-2-7)14(19)20/h1-4,11H,5-6H2,(H,17,18)/p-1 |
Clave InChI |
HJQKMCWTZILYDA-UHFFFAOYSA-M |
SMILES canónico |
C1CC(=O)N(C1=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















